molecular formula C9H9Cl2N3 B13161844 N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13161844
M. Wt: 230.09 g/mol
InChI Key: OQCKOQDMQGHPPF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C9H9Cl2N3 and a molecular weight of 230.09 g/mol, belongs to the class of substituted imidazolines. The compound features a 4,5-dihydro-1H-imidazol-2-amine core structure substituted at the nitrogen with a 3,4-dichlorophenyl group. This specific substitution pattern with chlorine atoms at the 3 and 4 positions of the phenyl ring is significant for modulating the compound's electronic properties, lipophilicity, and potential biological activity, making it a valuable intermediate in various research applications . As a key synthetic intermediate, this compound is primarily utilized in pharmaceutical research and development, particularly in the exploration of novel bioactive molecules. Its core structure is frequently investigated for potential activity at various biological targets. The dichlorophenyl-substituted imidazoline scaffold is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies. Researchers employ this compound strictly for laboratory research purposes, and it is not intended for diagnostic, therapeutic, or any human or veterinary use. The product is subject to cold-chain transportation to ensure stability and is handled in accordance with standard laboratory safety protocols. Researchers should consult the safety data sheet for proper handling, storage, and disposal information. All products are supplied with guaranteed quality and purity, with batch-specific certificates of analysis available upon request.

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9Cl2N3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

OQCKOQDMQGHPPF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Dichloroaniline with Glyoxal

This classical approach involves reacting 3,4-dichloroaniline with glyoxal in the presence of ammonium acetate under reflux conditions. The reaction proceeds via imine formation followed by cyclization to yield the imidazoline core.

Typical Conditions :

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).
Yield : 45–65%.

Parameter Value
Solvent Ethanol
Temperature 80°C
Reaction Time 8 hours
Yield 58%

El-Saghier Reaction for Imidazolidinone Intermediates

A green, one-pot method involves the fusion of 3,4-dichloroaniline, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions. This route proceeds via nucleophilic attack and cyclization, forming a 4-imidazolidinone intermediate, which is subsequently reduced.

Key Steps :

  • Nucleophilic Attack : Amine reacts with ethyl cyanoacetate to form a cyanoacetamido derivative.
  • Cyclization : Intermediate undergoes ring closure to yield 4-imidazolidinone.
  • Reduction : Sodium borohydride reduces the carbonyl group to the imidazoline.

Optimized Conditions :

Visible Light-Mediated Photocatalyst-Free Synthesis

A novel method employs visible light to drive cyclodesulfurization of thiourea intermediates derived from 3,4-dichlorophenyl isothiocyanate and ethylenediamine. This one-pot process eliminates toxic reagents and achieves high functional group tolerance.

Procedure :

  • Thiourea Formation : React 3,4-dichlorophenyl isothiocyanate with ethylenediamine in toluene at 0–5°C.
  • Cyclodesulfurization : Expose the intermediate to visible light (450 nm) for 6–12 hours.

Advantages :

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and consistency. The process involves:

  • Mixing : 3,4-Dichloroaniline and glyoxal are combined in a micromixer.
  • Reaction Zone : Heated to 100°C with a residence time of 30 minutes.
  • Workup : In-line crystallization and filtration.

Output :

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 45–65 95–98 Moderate Simplicity
El-Saghier Reaction 70–85 90–95 High Solvent-free
Photocatalyst-Free 60–75 97–99 High Mild conditions
Continuous Flow 80–90 >98 Industrial High throughput

Challenges and Optimization Strategies

  • Steric Hindrance : The 3,4-dichlorophenyl group reduces reaction rates in cyclocondensation. Mitigated by using polar aprotic solvents (e.g., DMF).
  • Purification : Column chromatography (hexane/EtOAc, 3:1) resolves diastereomers.
  • Byproducts : Over-oxidation to imidazoles occurs above 100°C; controlled via inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted phenyl compounds, each with distinct chemical and physical properties .

Scientific Research Applications

N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Clonidine Hydrochloride (N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride)
  • Structure : Chlorine substituents at the 2,6-positions of the phenyl ring (vs. 3,4 in the target compound).
  • Pharmacology : Clinically used as an antihypertensive agent due to α2-adrenergic receptor agonism.
  • Physicochemical Properties : Molecular weight 266.55 g/mol (hydrochloride salt), practically insoluble in ether .
Piclonidine (N-(2,6-Dichlorophenyl)-N-(tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-imidazol-2-amine)
  • Structure : Adds a tetrahydropyran group to the imidazoline nitrogen, increasing molecular complexity (MW 314.21 g/mol).
N-(2-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
  • Structure : Features a methyl group at the 4-position and chlorine at the 2-position of the phenyl ring.

Modifications to the Imidazoline Core

Allosteric Modulators ( Derivatives)

A series of N-(3,4-dichlorophenyl)-imidazo[4,5-c]quinolin-4-amine derivatives (e.g., compounds 17–24) feature fused quinoline rings and bulky substituents (e.g., norbornanyl, adamantanyl). Key differences include:

Compound Substituent Yield (%) Notable Features
17 exo-norbornanyl 11 Low yield; complex $^1$H NMR splitting
19 3-noradamantanyl 70 High yield; robust synthesis
20 1-adamantanyl 71 Enhanced steric bulk

These modifications significantly alter solubility and receptor binding kinetics compared to the simpler imidazoline scaffold of the target compound .

Halogen and Functional Group Variations

5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide
  • Structure : Chlorine at the 4-position of the phenyl ring.
  • Properties : Molecular weight 425.50 g/mol; used as a reference standard in analytical chemistry .
N-Phenyl-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine (Compound 24)
  • Structure : Replaces 3,4-dichlorophenyl with phenyl and adds a benzoylpiperidine group.
  • Synthesis : Prepared via heating in DMF under N₂, yielding 44% .

Key Research Findings and Data

Spectroscopic Data

  • NMR Trends : $^1$H NMR chemical shifts for the imidazoline NH protons in analogs range from δ 3.2–4.5 ppm, influenced by electronic effects of substituents .
  • HRMS Validation : Used to confirm molecular formulas (e.g., compound 19: C₂₄H₂₃Cl₂N₅, [M+H]⁺ 472.1302) .

Biological Activity

N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known by its CAS number 46338-66-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9_9H9_9Cl2_2N3_3, with a molecular weight of 230.09 g/mol. The compound features a dichlorophenyl group attached to a dihydroimidazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC9_9H9_9Cl2_2N3_3
Molecular Weight230.09 g/mol
CAS Number46338-66-3
SolubilitySoluble

Pharmacological Activity

Research indicates that this compound exhibits various biological activities including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. In vitro studies indicated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The proposed mechanism of action for this compound involves modulation of signaling pathways associated with inflammation and microbial resistance. It is believed to interact with specific receptors or enzymes involved in inflammatory responses and microbial metabolism.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results showed a significant reduction in infection markers and improvement in patient outcomes.
  • Case Study on Inflammatory Diseases : Another study investigated the use of this compound in models of chronic inflammatory diseases. The findings suggested that treatment with this compound led to decreased inflammation and tissue damage compared to control groups.

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